molecular formula C13H18N2O3 B15224803 Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B15224803
M. Wt: 250.29 g/mol
InChI Key: JOOCDHCBMLBIIN-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine-based building block of significant value in medicinal chemistry and drug discovery. Its molecular formula is C13H18N2O3, with a molecular weight of 250.30 g/mol . This compound features both a primary amino group and a hydroxymethyl group on a pyrrolidine scaffold, protected by a benzyl carbamate (Cbz) group, making it a versatile intermediate for the synthesis of more complex molecules . The specific stereochemistry of the compound, such as the (2S,4S) or (2R,4S) configurations, is critical for its application in creating enantioselective compounds . As a constrained pyrrolidine derivative, it is extensively used in the design and synthesis of peptidomimetics. Incorporating this scaffold into peptide chains can enhance metabolic stability and improve the pharmacological profile of potential therapeutic agents . The compound serves as a key precursor in the synthesis of biologically active molecules, including potent inhibitors of enzymes like cholinesterase and sphingosine-1-phosphate lyase . It is offered with a purity of >96% and is intended for Research Use Only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling information. Hazard Statements apply, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18N2O3/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2

InChI Key

JOOCDHCBMLBIIN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 4-amino-2-(hydroxymethyl)pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
Benzyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate Lacks 4-amino group C₁₃H₁₅NO₄ Intermediate in alkaloid synthesis
tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate tert-Boc protection; dual hydroxymethyl groups C₁₁H₂₁NO₄ Solubility in organic solvents
(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate 4-hydroxy instead of 4-amino C₁₃H₁₇NO₄ Altered hydrogen-bonding capacity
Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate Aromatic formyl substituent C₁₉H₁₉NO₃ Functionalization via aldehyde chemistry

Key Observations :

  • Benzyl vs. tert-Boc protection: Benzyl groups offer stability under basic conditions but require hydrogenolysis for removal, whereas tert-Boc groups are acid-labile, enabling milder deprotection .
Stereoisomeric Variants
Compound Name Stereochemistry Salt Form Molecular Weight Purity/Solubility Reference
(2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (2R,4R) Hydrochloride 286.76 >95% purity; soluble in H₂O
(2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2R,4S) Free base 250.29 97% purity; stable at 2–8°C

Key Observations :

  • The (2R,4R)-isomer is commonly isolated as a hydrochloride salt, improving crystallinity and aqueous solubility .
  • Stereochemical differences influence biological activity: The (2R,4R)-configuration is often preferred in drug candidates for optimal target binding .

Key Observations :

  • The (2R,4S)-isomer poses higher toxicity risks (e.g., skin/eye irritation) compared to the hydrochloride salt form of the (2R,4R)-isomer .
  • Hydrochloride salts generally exhibit enhanced stability and reduced volatility compared to free bases .

Biological Activity

Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (2R,4R)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride, is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features:

  • A pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle.
  • An amino group and a hydroxymethyl group , contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or modulator . It interacts with specific molecular targets, influencing the activity of enzymes involved in various biochemical processes. Its structure allows it to bind effectively to active sites of target proteins, which can lead to alterations in metabolic pathways and cellular functions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have shown that derivatives of similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as topoisomerase II, which is crucial for DNA replication and repair .
  • Anti-inflammatory and Analgesic Properties : Computer-aided prediction models suggest that compounds with similar structures often exhibit diverse pharmacological effects, including anti-inflammatory and analgesic activities .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with the benzyl and hydroxymethyl groups. The synthesis pathways can vary based on starting materials and desired purity levels .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduced marked antiproliferative effects in mammalian cells
Enzyme InhibitionInhibits topoisomerase II
Anti-inflammatoryPredicted anti-inflammatory activity
AnalgesicPotential analgesic effects

Case Study: Antiproliferative Effects

In a study examining various pyrrolidine derivatives, this compound was found to significantly inhibit the growth of human breast cancer cell lines (MDA-MB-231 and MCF-7). The IC50 values ranged from 19.9 to 75.3 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

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